Methylamine

概要

説明

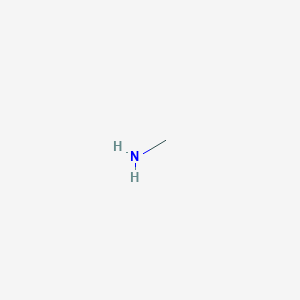

Methylamine (CH₃NH₂) is a primary aliphatic amine with a molecular weight of 31.06 g/mol. It is a weak base (pKb = 3.36) and nucleophile, widely used in pharmaceuticals, agrochemicals, and industrial synthesis . Its structure—a methyl group bonded to an amino group—confers unique reactivity, enabling participation in alkylation, condensation, and redox reactions. This compound exists as a gas at room temperature but is often handled in aqueous or methanol solutions .

準備方法

Laboratory-Scale Synthesis Routes

Formaldehyde-Ammonium Chloride Condensation

The condensation of formaldehyde (HCHO) with ammonium chloride (NH₄Cl) represents a classical laboratory method for methylamine hydrochloride synthesis. As demonstrated in experimental settings1, this exothermic reaction proceeds via sequential steps:

-

Initial condensation : Formaldehyde reacts with ammonium chloride at ambient temperatures to form this compound and hydrogen chloride:

-

Redox pathway : Elevated temperatures (100–105°C) promote the reaction of this compound with additional formaldehyde, yielding formic acid (HCOOH) and regenerating this compound1:

-

Byproduct management : Formic acid undergoes oxidation to CO₂, while methanol (a formaldehyde stabilizer) reacts with residual acid to form methyl formate, which distills off during vacuum distillation1.

Yield considerations : This method typically achieves 60–70% yield after recrystallization, though yields depend on precise temperature control to minimize dithis compound (DMA) formation at >115°C1.

Hexamine Hydrolysis

Hexamethylenetetramine (hexamine) hydrolysis offers a cost-effective alternative, leveraging the compound’s decomposition in hydrochloric acid (HCl)1:

-

Reaction mechanism : Hexamine (C₆H₁₂N₄) reacts with HCl to produce ammonium chloride and formaldehyde intermediates, which subsequently form this compound hydrochloride:

-

Process optimization : Dropwise addition of HCl prevents aggressive side reactions, while vacuum distillation at 104°C removes formic acid and water1.

Performance metrics : This method achieves 72.2% yield (25.97 g pure product from 70 g hexamine), outperforming formaldehyde-ammonium chloride in both yield and byproduct utility1.

Hofmann Rearrangement of Acetamide

The Hofmann rearrangement of acetamide (CH₃CONH₂) using hypochlorite (OCl⁻) provides a rapid, high-purity route1:

-

Reaction pathway : Acetamide reacts with hypochlorite to form methyl isocyanate, which hydrolyzes to this compound:

-

Advantages : Minimal byproducts and faster reaction times compared to traditional bromine-based methods1.

Industrial Catalytic Processes

Two-Step Methanol-Ammonia Reaction

The industrial synthesis of methylamines predominantly employs methanol (CH₃OH) and ammonia (NH₃) over zeolite catalysts :

Step 1 : Endothermic dehydration at 350–450°C over mordenite zeolites (5 Å pore size) to favor monothis compound (MMA):

2 + \text{H}2\text{O}

Step 2 : Exothermic alkylation at 200–300°C to produce dithis compound (DMA), with trithis compound (TMA) suppressed via selective diffusion in zeolite pores .

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature (°C) | 350–450 | 200–300 |

| Pressure (kg/cm²) | 0–25 | 5–15 |

| Catalyst | Mordenite zeolite | Modified zeolite |

| Selectivity (DMA) | 25% | 60% |

Catalyst modifications : Silanation of mordenite (HMOR20-M) reduces DMA sorption rates, enhancing diffusion selectivity (DMA diffusion coefficient: 5 × 10⁻¹⁴ cm²/s vs. 3 × 10⁻¹³ cm²/s in parent zeolite) .

Thermodynamic and Kinetic Considerations

-

N/C ratio : Higher nitrogen-to-carbon ratios (N/C > 2) shift equilibrium toward MMA and DMA, reducing TMA formation .

-

Temperature trade-offs : While elevated temperatures (450°C) favor DMA, they accelerate catalyst deactivation via coking .

Emerging Techniques and Optimization Strategies

Reactive Distillation

Integrating reaction and separation in reactive distillation columns improves yield by continuously removing water, shifting equilibrium toward methylamines .

Catalyst Design Innovations

-

Hierarchical zeolites : Mesoporous frameworks enhance mass transfer, reducing diffusion limitations for DMA .

-

Acid site tuning : Weak Brønsted acid sites minimize consecutive alkylation, suppressing TMA formation .

Comparative Analysis of Methods

| Method | Scale | Yield (%) | Byproducts | Cost Efficiency |

|---|---|---|---|---|

| Formaldehyde-NH₄Cl | Laboratory | 60–70 | Formic acid, CO₂ | Moderate |

| Hexamine hydrolysis | Laboratory | 70–75 | Methanol esters | High |

| Hofmann rearrangement | Laboratory | 80–85 | CO₂ | Low |

| Methanol-NH₃ (zeolite) | Industrial | 85–90 | H₂O, trace TMA | Very high |

化学反応の分析

Types of Reactions: Methylamine undergoes various chemical reactions, including:

Substitution Reactions: this compound reacts with alkyl halides to form higher alkylamines and quaternary ammonium salts.

Acid-Base Reactions: As a weak base, this compound readily forms salts with acids, such as methylammonium halides.

Condensation Reactions: this compound reacts with carboxylic acids and their derivatives to form N-methylamides.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to form higher alkylamines.

Hydrochloric Acid: Forms methylammonium chloride when reacted with this compound.

Carboxylic Acids: React with this compound to produce N-methylamides.

Major Products:

Methylammonium Halides: Formed from the reaction with hydrohalic acids.

N-Methylamides: Produced from reactions with carboxylic acids and their derivatives.

Quaternary Ammonium Salts: Result from further alkylation with alkyl halides.

科学的研究の応用

Agricultural Applications

Methylamine is extensively used in the production of agricultural chemicals, including:

- Herbicides : this compound derivatives are key intermediates in synthesizing various herbicides, enhancing crop yield by controlling unwanted vegetation.

- Fungicides and Insecticides : Compounds derived from this compound are utilized in developing fungicides and insecticides, crucial for protecting crops from pests and diseases .

Table 1: Agricultural Chemicals Derived from this compound

| Chemical Type | Specific Chemicals | Application |

|---|---|---|

| Herbicides | Glyphosate, Atrazine | Weed control |

| Fungicides | Propiconazole | Disease prevention |

| Insecticides | Carbofuran, Carbaryl | Pest management |

Pharmaceuticals

This compound plays a significant role in pharmaceutical synthesis. It is involved in the production of:

- Analgesics : this compound is used to create propoxyphen, a pain relief medication.

- Antidepressants : Doxepin, an antidepressant, is synthesized using this compound derivatives .

Table 2: Pharmaceuticals Utilizing this compound

| Drug Type | Specific Drugs | Active Ingredient Synthesis |

|---|---|---|

| Analgesics | Propoxyphen | Derived from dithis compound |

| Antidepressants | Doxepin | Synthesized from this compound |

| Respiratory Agents | Ephedrine | This compound as a precursor |

Industrial Applications

This compound is also pivotal in various industrial processes:

- Resin Manufacturing : Dithis compound and trithis compound are used to produce cationic and anionic exchange resins, which are essential in water treatment and purification processes .

- Rubber Chemicals : Dithis compound is involved in producing vulcanization accelerators that enhance rubber properties for industrial applications .

Table 3: Industrial Uses of this compound

| Industry | Application | Chemical Used |

|---|---|---|

| Water Treatment | Resin production | Dithis compound |

| Rubber Production | Vulcanization accelerators | Dithis compound |

| Electronics | Epoxy resin production | Dithis compound |

Electronics

In the electronics sector, methylamines are critical for:

- Printed Circuit Boards : Trithis compound is used in the production of chemical compounds essential for manufacturing printed circuit boards .

- Laminates : Dithis compound accelerates epoxy resins used in electrical equipment laminates .

Biological Chemistry

This compound is not only significant industrially but also biologically. It arises from metabolic processes and has implications in renal and hepatic diseases. Studies indicate that it may contribute to toxicity related to oxidative stress .

Case Study 1: Agricultural Impact

A study on the efficacy of this compound-derived herbicides demonstrated a significant reduction in weed populations while maintaining crop health. This underscores this compound's role in sustainable agriculture.

Case Study 2: Pharmaceutical Development

Research into the synthesis of doxepin highlighted this compound's importance as a precursor, showcasing its relevance in developing effective antidepressant therapies.

作用機序

Methylamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles. In biological systems, this compound can act as a substrate for enzymes involved in methanogenesis, where it is converted into methane by methanogenic archaea . Additionally, this compound can participate in various metabolic pathways, including those involving the demethylation of arginine .

類似化合物との比較

Basicity and Adsorption Behavior

Methylamine exhibits stronger basicity than ammonia (NH₃, pKb ~4.75) due to the electron-donating methyl group, which stabilizes the protonated form (CH₃NH₃⁺). Compared to alcohols, this compound’s higher basicity (pKa of protonated amine ~10 vs. ~0 for protonated alcohols) enhances its adsorption on Lewis acidic surfaces like α-Al₂O₃, with desorption temperatures exceeding 400 K .

Table 1: Basicity of Primary Amines

| Compound | pKb | Reference |

|---|---|---|

| Ammonia | ~4.75 | |

| This compound | 3.36 | |

| Ethylamine | 3.27 | |

| Propylamine | 3.16 | |

| Butylamine | 3.39 |

Alkyl chain length minimally affects basicity, but steric hindrance in branched isomers (e.g., isopropylamine) may reduce nucleophilicity .

Environmental Presence and Reactivity

This compound dominates atmospheric alkyl amines, with PM₂.5 concentrations averaging 2.34–4.76 ng/m³ in urban and marine aerosols . Ethanolamine, a hydroxylated analog, is less abundant but more hygroscopic due to its -OH group. This compound also serves as a precursor for interstellar glycine, while larger amines (e.g., n-propylamine) may form complex amino acids .

Table 3: Atmospheric Concentrations of Amines

| Location | This compound (ng/m³) | Ethanolamine (ng/m³) | Reference |

|---|---|---|---|

| Shanghai (urban) | 2.34 | 1.00–5.21 | |

| Huaniao Island | 4.76 | 0.27–7.04 |

Structural Analogs and Functional Differences

Short-Chain Alkyl Amines (Ethylamine, Propylamine):

These exhibit similar basicity and SSAO substrate activity but differ in toxicity profiles. For example, ethylamine and propylamine enhance ricin toxin action while inhibiting diphtheria toxin, unlike this compound .Polyamines (Putrescine, Cadaverine):

These diamines lack significant SSAO activity and show minimal effects on toxin actions. They primarily regulate DNA stabilization and cell proliferation, contrasting with this compound’s metabolic roles .Aromatic Amines (Benzylamine): Benzylamine’s aromatic ring enhances π-π interactions, increasing SSAO binding efficiency but reducing volatility compared to this compound .

生物活性

Methylamine (MA) is a simple aliphatic amine that plays various roles in biological systems. It is involved in metabolic processes, neurotransmitter release, and has implications in pathophysiological conditions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an organic compound with the formula . It is a colorless gas at room temperature and has a fishy odor. This compound is produced endogenously in humans and other organisms through the catabolism of amino acids and other nitrogenous compounds. Its biological significance stems from its role as a precursor to various biomolecules and its involvement in neurotransmission.

1. Metabolism

This compound is metabolized primarily by the enzyme semicarbazide-sensitive amine oxidase (SSAO), which catalyzes its oxidative deamination to formaldehyde and ammonia. This reaction is significant in maintaining nitrogen balance and regulating neurotransmitter levels in the brain . The metabolism of this compound can be summarized as follows:

- Enzyme : SSAO

- Products : Formaldehyde, Ammonia

- Pathological Conditions : Elevated levels of this compound have been observed in diabetes and Alzheimer's disease, indicating its potential role as a biomarker for these conditions .

2. Neurotransmitter Release

This compound has been shown to influence neurotransmitter release by targeting voltage-operated potassium channels in neurons. This action can lead to increased release of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

Case Study 1: this compound in Diabetes

A study investigated the relationship between serum levels of this compound and diabetes mellitus. Elevated SSAO activity was found to correlate with increased this compound levels in diabetic patients, suggesting that this compound may contribute to vascular complications associated with diabetes .

Case Study 2: this compound's Role in Marine Organisms

Research on elasmobranchs (sharks and rays) indicated that methylamines play a crucial role in osmoregulation. These organisms maintain high levels of trithis compound oxide (TMAO) and other methylamines to counteract the effects of urea on protein structure, thus protecting against protein denaturation under high urea concentrations .

Table 1: this compound Metabolism Pathways

| Pathway | Enzyme | Substrates | Products |

|---|---|---|---|

| Oxidative Deamination | Semicarbazide-sensitive amine oxidase (SSAO) | This compound | Formaldehyde, Ammonia |

| Amino Acid Metabolism | Various Amino Acid Decarboxylases | Amino Acids (e.g., Serine) | Methylated Amino Acids |

Table 2: Biological Effects of this compound

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining methylamine's thermochemical properties (e.g., heat capacity, entropy) under varying conditions?

Methodological Answer:

- Use low-temperature calorimetry to measure heat capacities from cryogenic temperatures (e.g., 11.5 K) to the boiling point. Employ vapor pressure measurements and heats of vaporization to derive entropy values .

- Validate data using quantum mechanical calculations and compare with experimental results from shock tube or flow reactor studies .

Q. How can researchers optimize this compound synthesis in laboratory settings while minimizing byproducts?

Methodological Answer:

- Design catalytic systems (e.g., zeolites or metal oxides) to enhance selectivity for this compound over dithis compound or trithis compound. Adjust reaction parameters such as temperature (200–400°C), pressure (1–5 atm), and ammonia/methanol molar ratios .

- Characterize products using gas chromatography (GC) or nuclear magnetic resonance (NMR) to quantify yield and purity .

Q. What safety protocols are critical for handling this compound in laboratory environments?

Methodological Answer:

- Store this compound separately from incompatible reagents (e.g., mercury, oxidizing agents) in ventilated, corrosion-resistant containers. Use inert gas purging for closed systems .

- Implement emergency showers, eyewash stations, and personal protective equipment (PPE) to mitigate exposure risks. Monitor liver function in personnel through regular medical testing .

Advanced Research Questions

Q. How can kinetic models for this compound oxidation be validated across diverse experimental systems (e.g., shock tubes vs. flow reactors)?

Methodological Answer:

- Incorporate theoretical rate constants (e.g., hydrogen abstraction by O₂) derived from quantum chemistry calculations into models. Validate against experimental datasets from shock tubes (high-temperature pyrolysis) and laminar flames (radical profiles) .

- Resolve discrepancies in intermediate species concentrations (e.g., NH₂CH₂) by cross-referencing laser diagnostics (CARS, LIF) with mass spectrometry .

Q. What mechanisms underlie this compound-induced cytotoxicity in endothelial cells, and how can they be experimentally assessed?

Methodological Answer:

- Expose cell cultures to this compound (0.1–10 mM) with/without semicarbazide-sensitive amine oxidase (SSAO) inhibitors. Quantify formaldehyde production via HPLC and assess cell viability using MTT assays .

- Use fluorescence microscopy to monitor reactive oxygen species (ROS) generation and mitochondrial membrane potential changes .

Q. How do phase equilibria in ternary systems (CO₂–H₂O–this compound) influence carbon capture applications?

Methodological Answer:

- Measure vapor-liquid equilibria (VLE) at 313–353 K and pressures ≤0.4 MPa. Model activity coefficients using Wohl’s equation, accounting for 1:1 and 1:2 CO₂–this compound complexes .

- Validate predictions with GC analysis of liquid/gas phases and assess solvent regeneration efficiency under industrial conditions .

Q. What analytical techniques effectively distinguish this compound from structurally similar amines (e.g., dithis compound) in complex mixtures?

Methodological Answer:

- Perform the carbylamine test: React with chloroform and KOH under heat. Primary amines (e.g., this compound) produce foul-smelling isocyanides; secondary amines (e.g., dithis compound) do not .

- Use HPLC with derivatization (e.g., dansyl chloride) and UV detection to resolve overlapping peaks. Optimize solvent gradients to separate this compound (retention time ~8 min) from ethylamine (~10 min) .

Q. How does this compound interact with biomolecules such as complement proteins, and what experimental approaches elucidate these interactions?

Methodological Answer:

- Incubate C4 complement proteins with [¹⁴C]this compound to label thiolester sites. Isolate radiolabeled fragments (e.g., C4d) via SDS-PAGE and sequence using Edman degradation .

- Compare methylation patterns with C3 and α2-macroglobulin to identify conserved active-site motifs .

Q. What role does this compound play in modulating cellular uptake of toxins like diphtheria toxin (DT)?

Methodological Answer:

- Treat Vero cells with this compound (10–50 mM) to inhibit clathrin-mediated endocytosis. Visualize DT internalization via electron microscopy and quantify toxicity using protein synthesis inhibition assays .

- Confirm sequestration of DT in endosomes using immunofluorescence with lysosomal markers (e.g., LAMP1) .

Q. How can researchers address contradictions in reported rate constants for this compound pyrolysis and oxidation?

Methodological Answer:

- Re-evaluate shock tube data using laser absorption spectroscopy to measure NH₂ radical concentrations. Compare with theoretical predictions from master equation simulations (e.g., RRKM theory) .

- Perform sensitivity analysis on kinetic models to identify key uncertainties (e.g., CH₃NH₂ + H abstraction pathways) .

特性

IUPAC Name |

methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NH2, Array, CH5N | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14965-49-2 (hydriodide), 17000-00-9 (hydride), 22113-87-7 (nitrate), 33689-83-7 (sulfate[2:1]), 593-51-1 (hydrochloride), 6876-37-5 (hydrobromide) | |

| Record name | Methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025683 | |

| Record name | Methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

31.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylamine, anhydrous appears as a colorless gas or a liquid. Pungent fishy odor resembling odor of ammonia. The liquid boils at 20.3 °F hence vaporizes rapidly when unconfined. Vapors are heavier than air and may collect in low-lying areas. Easily ignited under most conditions. Under prolonged exposure to intense heat the containers may rupture violently and rocket. Used for making pharmaceuticals, insecticides, paint removers, surfactants, rubber chemicals., Colorless gas with a fish- or ammonia-like odor; Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a fish- or ammonia-like odor., Colorless gas with a fish- or ammonia-like odor. [Note: A liquid below 21 °F. Shipped as a liquefied compressed gas.] | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

20.3 °F at 760 mmHg (USCG, 1999), -6.4 °C, BP: -6.3 °C at 760 mm Hg; -19.7 °C at 400 mm Hg; -32.4 °C at 200 mm Hg; -43.7 °C at 100 mm Hg; -73.8 °C at 10 mm Hg, -6 °C, 20.3 °F, 21 °F | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

14 °F (Liquid) (NIOSH, 2023), The Guide from the Emergency Response Guidebook is for "methylamine, anhydrous." 32 °F, -10 °C (14 °F) - closed cup /Methylamine solution 30-50%/, 32 °F (closed cup), Flammable gas, NA (Gas) 14 °F (Liquid) | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Very soluble in water, 1 volume of water at 12.5 °C dissolves 1154 volumes of gas; at 25 °C dissolves 959 volumes of gas; 10.5 g is contained in 100 mL saturated benzene solution, Soluble in ethanol, benzene, and acetone; miscible with ether, Array, 1080 mg/mL at 25 °C, Solubility in water at 25 °C: very good, Soluble | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.693 at 20.3 °F (USCG, 1999) - Less dense than water; will float, 0.6624 g/cu cm at 25 °C; 0.0014 g/cu cm at 101.33 kPa, Density: 0.656 g/cu cm at 25 °C (p>1 atm), Saturated liquid density: 43.260 lb/cu ft; liquid heat capacity: 0.803 Btu/lb-F; liquid thermal conductivity: 1.516 Btu-inch/hr-sq ft-F; liquid viscosity: 0.250 Centipoise (all at 20 °F) (Methylamine anhydrous), Relative density (water = 1): 0.7 (liquid), 0.693 at 20.3 °F, 0.70 (Liquid at 13 °F), 1.08(relative gas density) | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.1 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Saturated vapor density: 0.21270 lb/cu ft at 60 °F (Methylamine, anhydrous), Relative vapor density (air = 1): 1.07, 1.08 | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1972.92 mmHg at 60 °F (USCG, 1999), 2.65X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 304, 3.0 atm | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Typical commercial specifications., Table: Specifications for Anhydrous Monomethylamine [Table#2184] | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas], Flammable gas at ordinary temperature and pressure. Fuming liquid when cooled in ice and salt mixture. | |

CAS No. |

74-89-5 | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSF23SJ79E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PF602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-134.5 °F (USCG, 1999), -93.42 °C, -93.4 °C, -93 °C, -136 °F | |

| Record name | METHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/558 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。